molecular formula C12H18ClNO2 B13827901 1-[[(4-Hydroxyphenyl)ethyl]amino]-1-propanone hydrochloride

1-[[(4-Hydroxyphenyl)ethyl]amino]-1-propanone hydrochloride

Cat. No.: B13827901
M. Wt: 243.73 g/mol
InChI Key: XWKIVAWXKGLLOL-UHFFFAOYSA-N
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Description

1-[[(4-Hydroxyphenyl)ethyl]amino]-1-propanone hydrochloride is a chemical compound with the molecular formula C12H18ClNO2. It is commonly used in proteomics research and has various applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[(4-Hydroxyphenyl)ethyl]amino]-1-propanone hydrochloride typically involves the reaction of 4-hydroxyphenethylamine with a suitable ketone under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst to enhance the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

1-[[(4-Hydroxyphenyl)ethyl]amino]-1-propanone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, alcohol derivatives, and various substituted compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

1-[[(4-Hydroxyphenyl)ethyl]amino]-1-propanone hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[[(4-Hydroxyphenyl)ethyl]amino]-1-propanone hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .

Properties

Molecular Formula

C12H18ClNO2

Molecular Weight

243.73 g/mol

IUPAC Name

N-[2-(4-hydroxyphenyl)ethyl]butanamide;hydrochloride

InChI

InChI=1S/C12H17NO2.ClH/c1-2-3-12(15)13-9-8-10-4-6-11(14)7-5-10;/h4-7,14H,2-3,8-9H2,1H3,(H,13,15);1H

InChI Key

XWKIVAWXKGLLOL-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NCCC1=CC=C(C=C1)O.Cl

Origin of Product

United States

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